2,4-Dimethoxy-4'-fluorochalcone
Description
2,4-Dimethoxy-4'-fluorochalcone is a synthetic chalcone derivative characterized by two methoxy (-OCH₃) groups at the 2- and 4-positions of one aromatic ring and a fluorine atom at the 4'-position of the adjacent ring. For example, analogous compounds like 4-dimethylamino-4'-fluorochalcone are synthesized via Aldol condensation of substituted benzaldehydes and acetophenones in basic media (e.g., KOH/EtOH) . By extrapolation, 2,4-dimethoxybenzaldehyde and 4-fluoroacetophenone would undergo similar condensation to yield the title compound.
Chalcones are recognized for their diverse bioactivities, including antimalarial, anti-inflammatory, and nonlinear optical (NLO) properties.
Properties
IUPAC Name |
3-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FO3/c1-20-15-9-5-13(17(11-15)21-2)6-10-16(19)12-3-7-14(18)8-4-12/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZMXLKULLDWQBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=CC(=O)C2=CC=C(C=C2)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370033 | |
| Record name | 2,4-Dimethoxy-4'-fluorochalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.30 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
336101-27-0 | |
| Record name | 2,4-Dimethoxy-4'-fluorochalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Conventional Base-Catalyzed Aldol Condensation
- Reactants: 2,4-dimethoxyacetophenone and 4-fluorobenzaldehyde
- Catalyst: Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
- Solvent: Ethanol or methanol
- Procedure:
- Mix equimolar amounts of 2,4-dimethoxyacetophenone and 4-fluorobenzaldehyde in ethanol.
- Add aqueous NaOH solution dropwise under stirring.
- Maintain the reaction at room temperature or slightly elevated temperature (25–60°C) for several hours (typically 12–24 h).
- The reaction mixture is then poured into ice-cold water to precipitate the chalcone.
- The solid is filtered, washed, and recrystallized from suitable solvents (e.g., ethanol or ethyl acetate) to purify.
Advantages: Simple, well-established, and scalable.
Limitations: Longer reaction times and use of solvents.
Grinding (Solvent-Free) Method
- Reactants: 2,4-dimethoxyacetophenone, 4-fluorobenzaldehyde, and solid NaOH
- Procedure:
- Equimolar amounts of the ketone and aldehyde are mixed with solid NaOH.
- The mixture is ground thoroughly using a mortar and pestle at room temperature for 10–20 minutes.
- The reaction progress can be monitored by thin-layer chromatography (TLC).
- The crude product is then diluted with cold water, acidified if necessary, and extracted with an organic solvent (e.g., ether).
- The organic layer is washed, dried, and the solvent evaporated.
- Purification by recrystallization or column chromatography yields the chalcone.
Advantages: Environmentally friendly (no solvents), faster reaction, higher yields reported in related chalcone syntheses.
Example from Related Chalcone Synthesis:
- Elfi Susanti et al. demonstrated that grinding method synthesis of 2',6'-dihydroxy-3,4-dimethoxy chalcone gave better yields and shorter reaction times compared to conventional methods.
Reaction Parameters and Optimization
| Parameter | Conventional Method | Grinding Method |
|---|---|---|
| Reaction time | 12–24 hours | 10–20 minutes |
| Temperature | Room temperature or mild heating | Room temperature |
| Solvent | Ethanol or methanol | None (solvent-free) |
| Catalyst | NaOH or KOH aqueous solution | Solid NaOH |
| Yield | Moderate to good (50–80%) | Often higher yields (>80%) |
| Purification | Recrystallization or chromatography | Recrystallization or chromatography |
Characterization and Confirmation of Product
The synthesized this compound is typically characterized by:
- UV-Vis Spectroscopy: Confirming the conjugated α,β-unsaturated carbonyl system.
- Infrared (IR) Spectroscopy: Presence of characteristic carbonyl stretch (~1650 cm⁻¹).
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
- ^1H NMR: Signals for aromatic protons, methoxy groups (~3.7–3.9 ppm), and the olefinic protons of the chalcone.
- ^13C NMR: Signals for carbonyl carbon (~190–195 ppm), aromatic carbons, and methoxy carbons.
- Mass Spectrometry (MS): Molecular ion peak confirming molecular weight.
- Melting Point Determination: Purity and identity check.
Summary Table of Preparation Methods
| Method | Reactants | Catalyst | Solvent | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Conventional Aldol | 2,4-dimethoxyacetophenone + 4-fluorobenzaldehyde | NaOH (aq) | Ethanol/methanol | RT, 12–24 h | 50–80 | Established, longer reaction time |
| Grinding (Solvent-Free) | Same as above | Solid NaOH | None | RT, 10–20 min | 80+ | Faster, greener, higher yield |
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethoxy-4’-fluorochalcone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diketones.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The methoxy and fluorine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Epoxides or diketones.
Reduction: Saturated ketones or alcohols.
Substitution: Various substituted chalcone derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Properties
Chalcones, including 2,4-Dimethoxy-4'-fluorochalcone, have been studied for their broad spectrum of biological activities. These include:
- Anticancer Activity : Chalcones have shown promise in inhibiting various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Studies have indicated that this compound may exert cytotoxic effects on cancer cells by disrupting mitochondrial function and inducing oxidative stress .
- Antidiabetic Effects : Research has demonstrated that chalcones can modulate glucose metabolism. For instance, studies on related chalcone derivatives have shown significant anti-hyperglycemic effects in diabetic animal models, suggesting that this compound may also possess similar properties .
- Anti-inflammatory and Antioxidant Activities : Chalcones are known to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. The antioxidant properties of these compounds help in scavenging free radicals, thus preventing oxidative damage in cells .
Table 1: Summary of Biological Activities of Chalcones
Clinical Implications
While preclinical studies highlight the potential of this compound as a therapeutic agent, further clinical trials are necessary to establish its efficacy and safety in humans. The absence of significant adverse effects noted in animal studies provides a promising outlook for its application in human medicine .
Mechanism of Action
The biological activity of 2,4-Dimethoxy-4’-fluorochalcone is primarily attributed to its α,β-unsaturated carbonyl system, which can interact with various molecular targets. This system allows the compound to act as an electrophile, forming covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit the activity of enzymes involved in inflammation, cancer cell proliferation, and microbial growth .
Comparison with Similar Compounds
Comparison with Structurally Similar Chalcones
Table 2: Bioactivity Profiles of Selected Chalcones
*Inferred from similar methoxy-substituted chalcones .
Key Findings:
- Antimalarial Activity: 2,4-Dimethoxy-4'-butoxychalcone exhibits potent activity (IC₅₀ = 2.5 µM), surpassing 4-chlorochalcone . The fluoro analogue may show enhanced activity due to improved pharmacokinetics.
- Anti-inflammatory Effects: 3,4,5-Trimethoxy-4'-fluorochalcone suppresses iNOS expression, attenuating arthritis in rats .
- NLO Applications: Methoxy groups enhance hyperpolarizability, as seen in 3,4-dimethoxy-4'-methoxychalcone . The 2,4-dimethoxy-4'-fluoro derivative is hypothesized to exhibit similar or superior NLO behavior.
Physicochemical and Electronic Properties
- Solubility: Methoxy groups increase hydrophilicity, while fluorine enhances lipid solubility. This compound likely balances these traits, improving bioavailability compared to non-fluorinated analogues.
- Electronic Effects: The 2,4-dimethoxy substitution on Ring A creates a strong electron-donating effect, while 4'-F (Ring B) withdraws electrons. This push-pull configuration is favorable for charge transfer in NLO materials .
Biological Activity
2,4-Dimethoxy-4'-fluorochalcone is a member of the chalcone family, which is known for its diverse biological activities, including anticancer, anti-inflammatory, and antidiabetic properties. This article synthesizes findings from various studies to provide an overview of the biological activity of this compound.
Chemical Structure and Properties
Chalcones are characterized by their open-chain flavonoid structure, which consists of two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. The specific modifications in this compound enhance its biological efficacy. The presence of methoxy groups and a fluorine atom can influence the compound's interaction with biological targets.
Anticancer Activity
Case Studies and Research Findings:
- Breast Cancer Cell Lines : Research has shown that chalcones can exhibit selective cytotoxicity against breast cancer cell lines such as MCF-7 and MDA-MB-231. For instance, a related compound demonstrated IC50 values of 52.5 µM and 66.4 µM against these cell lines, respectively, indicating significant potential for therapeutic application .
- Mechanism of Action : The anticancer effects of chalcones are often attributed to their ability to induce apoptosis and autophagy in cancer cells. Studies have indicated that chalcones can activate intrinsic apoptosis pathways and modulate autophagy-related proteins, leading to cell cycle arrest in cancer cells .
- Cell Cycle Arrest : In studies involving 2′,4-dihydroxy-4′,6′-dimethoxy chalcone (a structural analog), significant G1 phase arrest was observed in breast cancer cells treated with the compound . This suggests that similar mechanisms may be applicable to this compound.
Antidiabetic Activity
Chalcones have been extensively studied for their antidiabetic properties:
- Inhibition of Enzymes : Several studies have demonstrated that chalcones can inhibit key enzymes involved in carbohydrate metabolism, such as α-glucosidase and α-amylase. For example, derivatives have shown IC50 values as low as 3.2 µM for α-glucosidase inhibition .
- In Vivo Studies : In diabetic rat models, certain chalcone derivatives exhibited significant reductions in blood glucose levels comparable to standard antidiabetic medications like metformin . This highlights the potential of this compound in managing diabetes.
Antioxidant Activity
Chalcones are also recognized for their antioxidant properties:
- Radical Scavenging : Studies have shown that various chalcone derivatives possess strong radical scavenging abilities against DPPH radicals. The antioxidant activity is often correlated with the number and position of methoxy groups on the aromatic rings .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 2,4-Dimethoxy-4'-fluorochalcone, and how are they experimentally determined?
- Answer : The compound has a molecular formula of C₁₇H₁₅FO₃ (MW: 286.29 g/mol) and a melting point range of 117–122°C . Solubility data for structurally similar chalcones (e.g., 2',6'-dihydroxy-4'-methoxychalcone) indicate solubility in chloroform and methanol, suggesting analogous behavior for polar aprotic solvents . Key characterization methods include:
- Melting point determination via differential scanning calorimetry (DSC) or capillary methods.
- Purity assessment using HPLC (≥85% purity for reference standards) .
- Structural confirmation via ¹H/¹³C NMR and ¹⁹F NMR, as demonstrated for related fluorochalcones .
Q. How is this compound synthesized, and what analytical techniques validate its structure?
- Answer : While direct synthesis protocols are not provided in the evidence, analogous chalcones are synthesized via Claisen-Schmidt condensation between substituted acetophenones and benzaldehydes. Critical validation steps include:
- Chromatographic purity : HPLC with UV/LC-MS detection, as used for ≥85% purity certification in reference standards .
- Spectroscopic analysis :
- ¹⁹F NMR to confirm fluorine substitution (δ ≈ -110 to -120 ppm for 4'-fluorochalcones) .
- IR spectroscopy for carbonyl (C=O) stretching (~1650 cm⁻¹) and methoxy group verification .
Advanced Research Questions
Q. What methodologies are employed to investigate the nonlinear optical (NLO) properties of this compound?
- Answer : Femtosecond Z-scan measurements under open-aperture (OA) conditions are used to quantify two-photon absorption (TPA) and excited-state absorption (ESA). Key steps include:
- Laser parameters : Gaussian spatial/temporal profiles (e.g., 800 nm, 100 fs pulses) .
- Data analysis : Fitting normalized transmittance curves to extract nonlinear absorption coefficients (β) and ESA cross-sections .
- Theoretical modeling : Coupled rate equations for TPA-induced ESA dynamics .
Q. How can researchers resolve contradictions in reported bioactivity data for fluorinated chalcones?
- Answer : Discrepancies in bioactivity (e.g., antimalarial IC₅₀ values) may arise from:
- Structural variations : Substitution patterns (e.g., 2,4-dimethoxy vs. 4-butoxy groups) significantly impact activity .
- Assay conditions : Variations in cell lines, incubation times, or solvent carriers (e.g., DMSO cytotoxicity thresholds).
- Mitigation strategies :
- Dose-response normalization : Express activity relative to positive controls (e.g., chloroquine for antimalarial assays) .
- Structure-activity relationship (SAR) studies : Systematic substitution of methoxy/fluoro groups to isolate pharmacophores .
Q. What are the challenges in quantifying trace impurities in this compound, and how are they addressed?
- Answer : Impurities may include residual solvents, unreacted precursors, or regioisomers. Methodological solutions include:
- HPLC-MS/MS : For identifying low-abundance impurities (e.g., dihydrochalcone byproducts) .
- Quantitative ¹⁹F NMR : To assess fluorine-containing contaminants with high specificity .
- Calibration curves : Using certified reference materials (CRMs) for accurate quantification .
Q. How does the electronic nature of substituents (methoxy vs. fluoro) influence the photophysical behavior of this chalcone?
- Answer :
- Methoxy groups : Electron-donating, enhance intramolecular charge transfer (ICT), increasing molar absorptivity in UV-vis spectra.
- Fluoro substituents : Electron-withdrawing, stabilize excited states, potentially reducing fluorescence quantum yield but enhancing TPA efficiency .
- Experimental validation : Compare absorption/emission spectra of this compound with non-fluorinated analogs .
Methodological Considerations
- Data Reproducibility : Document solvent purity (e.g., HPLC-grade chloroform), laser calibration parameters (for Z-scan), and NMR shimming procedures .
- Contradiction Analysis : Use statistical tools (e.g., Grubbs’ test) to identify outliers in melting point or bioactivity datasets .
- Ethical Reporting : Disclose purity grades (e.g., >98% by GC vs. HPLC) and batch-to-batch variability in publications .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
